1-(3-Methoxybenzyl)piperazine
Description
Contextualization within Piperazine (B1678402) Derivatives as a Class of Organic Compounds
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. ijrrjournal.comresearchgate.net This heterocyclic scaffold is a key component in a multitude of well-known drugs. ijrrjournal.comwikipedia.org Piperazine derivatives are a broad class of chemical compounds, many of which possess important pharmacological properties. ijrrjournal.comderpharmachemica.com The versatility of the piperazine ring allows for structural modifications that can significantly alter the biological activity of the resulting molecules. derpharmachemica.comwisdomlib.org
The piperazine nucleus is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds across various therapeutic areas. rjptonline.org This is attributed to its ability to interact with a range of biological targets, leading to a wide array of pharmacological effects. rjptonline.org
Piperazine derivatives are widely recognized for their significant effects on the central nervous system (CNS). researchgate.netnih.gov Many compounds containing the piperazine moiety exhibit antipsychotic, antidepressant, and anxiolytic properties. researchgate.netnih.gov These effects are often mediated through interactions with monoamine neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) receptors. ijrrjournal.comresearchgate.netscienceopen.com For example, certain aryl-piperazine derivatives are potent anxiolytics. ijrrjournal.com The structural flexibility of the piperazine scaffold allows for the fine-tuning of receptor affinity and selectivity, leading to the development of drugs with specific CNS activities. ijrrjournal.com
Examples of FDA-approved drugs with a piperazine core that are used for CNS disorders include the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone. nih.gov
The piperazine scaffold is a key component in the development of new antimicrobial agents. derpharmachemica.comapjhs.com Derivatives of piperazine have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. derpharmachemica.comapjhs.comresearchgate.net The antimicrobial efficacy of these compounds is often attributed to the ability of the piperazine ring to be functionalized with different chemical groups, leading to enhanced interactions with microbial targets. nih.gov
Research has shown that piperazine derivatives can be effective against both Gram-positive and Gram-negative bacteria. derpharmachemica.commdpi.com Some synthesized piperazine derivatives have shown significant activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.comvietnamjournal.ru Additionally, certain piperazine-containing compounds have exhibited notable antifungal activity against species such as Candida albicans and Aspergillus niger. derpharmachemica.comvietnamjournal.ru The antiviral potential of piperazine derivatives is also an active area of research. wisdomlib.org
Table 1: Examples of Antimicrobial Activity of Piperazine Derivatives
| Derivative Class | Target Organism | Observed Effect | Reference |
| 4-substituted-1-(4-substituted phenyl)-piperazine | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Excellent antibacterial activity | derpharmachemica.com |
| Chalcones containing piperazine moiety | Staphylococcus aureus, Escherichia coli, Candida albicans | Potent activity, with one compound having an MIC of 2.22 µg/mL against C. albicans | derpharmachemica.com |
| Amino acid conjugated diphenylmethylpiperazine | Bacteria | Good antibacterial activity | researchgate.net |
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Gram-negative bacteria, especially E. Coli | Significant antibacterial activity | mdpi.com |
| Piperazine polymer | E. coli, S. aureus | Significant antimicrobial activity | nih.gov |
Piperazine derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential. wisdomlib.orgthieme-connect.com The current landscape of anti-inflammatory drugs is hampered by side effects, creating a need for novel therapeutic agents. thieme-connect.com The versatile structure of the piperazine nucleus allows for the design of new molecules with improved efficacy and reduced toxicity. thieme-connect.com
Studies have demonstrated that various piperazine derivatives can effectively reduce inflammation in preclinical models. For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), showed a dose-dependent reduction in acetic acid-induced writhing and paw edema. nih.gov This compound was also found to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Other research has highlighted the ability of certain piperazine derivatives to inhibit nitrite (B80452) production and TNF-α generation in a dose-dependent manner, further confirming their anti-inflammatory properties. vietnamjournal.runih.gov
The piperazine ring is a prominent scaffold in the design of anticancer agents, and a number of FDA-approved anticancer drugs incorporate this heterocyclic system. tubitak.gov.tr The structural features of piperazine derivatives allow them to interact with various molecular targets implicated in cancer progression. mdpi.com
Research has identified numerous piperazine derivatives with significant antiproliferative activity against a range of cancer cell lines. mdpi.commdpi.com For example, novel piperazine derivatives of vindoline (B23647) have shown potent activity against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Specifically, a derivative with a [4-(trifluoromethyl)benzyl]piperazine substituent exhibited a growth inhibition (GI50) value of 1.00 μM on a breast cancer cell line. mdpi.com Another study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives identified compounds with high selective anticancer activity against breast and lung cancer cells. nih.gov The ability to modify the piperazine structure allows for the optimization of potency and selectivity, making it a valuable tool in the development of new cancer therapies. mdpi.com
Table 2: Anticancer Activity of Selected Piperazine Derivatives
| Derivative | Cancer Cell Line(s) | Key Finding | Reference |
| Vindoline derivative with N-[4-(trifluoromethyl)benzyl]piperazine | Breast cancer (MDA-MB-46) | GI50 = 1.00 μM | mdpi.com |
| Vindoline derivative with N-bis(4-fluorophenyl)methyl piperazine | Non-small cell lung cancer (HOP-92) | GI50 = 1.35 μM | mdpi.com |
| 4-acyl-2-substituted piperazine ureas (Compounds 35 & 37) | Breast (MCF7) and Lung (A549) cancer cells | High selective anticancer activity | nih.gov |
| Quinoxalinyl–piperazine derivative | Breast, skin, pancreas, and cervix cancer cells | Inhibited proliferation and induced G2/M cell cycle arrest | mdpi.com |
The piperazine ring is a highly versatile and modifiable scaffold in medicinal chemistry. apjhs.comthieme-connect.comnih.gov Its six-membered structure with two opposing nitrogen atoms provides a unique combination of properties, including a large polar surface area and the presence of hydrogen bond donors and acceptors. nih.govscilit.com These characteristics often contribute to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. nih.govscilit.com
The two nitrogen atoms of the piperazine ring allow for the introduction of two different substituents, enabling the creation of a vast library of compounds with diverse pharmacological profiles. ijrrjournal.comrjptonline.org Even minor changes in the substitution pattern on the piperazine nucleus can lead to significant differences in biological activity. ijrrjournal.comderpharmachemica.comwisdomlib.org This structural flexibility allows medicinal chemists to fine-tune the affinity and selectivity of piperazine derivatives for specific biological targets. rjptonline.orgnih.gov The ability to easily modify the piperazine core has made it a privileged structure in the design and development of new therapeutic agents for a wide range of diseases. rjptonline.orgthieme-connect.comresearchgate.net
Broad Pharmacological Activities of Piperazine Derivatives
Significance of 1-(3-Methoxybenzyl)piperazine as a Specific Chemical Entity
The significance of this compound lies in its dual role as a tool for basic scientific research and as a structural template for the development of new chemical entities. Its specific substitution pattern distinguishes it from other related piperazine derivatives, leading to a unique pharmacological profile.
Research and Forensic Applications
This compound is utilized as an analytical reference standard in research and forensic contexts. caymanchem.com Its primary research application is in the field of neuropharmacology to understand how N-substituted piperazines affect the central nervous system. A notable study investigated its behavioral effects in mice alongside other known psychoactive piperazines like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which are often associated with the "ecstasy" drug market. unodc.orgnih.gov
The research yielded specific findings on the compound's activity:
Unlike BZP, which increased locomotor activity in a dose-dependent manner, this compound only decreased it. nih.gov
In drug discrimination studies, where animals are trained to recognize the effects of a specific drug, m-MeO-BZP only partially substituted for both S(+)-MDMA and R(-)-MDMA. nih.gov This suggests that its subjective effects are distinct from those of MDMA and other piperazine analogues like BZP and TFMPP, which fully substituted for S(+)-MDMA. nih.gov
These findings indicate that this compound does not share the typical stimulant or hallucinogen-like behavioral profiles of its more well-known analogues. nih.gov Further research has explored its potential anxiolytic and antidepressant properties in animal models, where it was shown to reduce anxiety-like behaviors and improve symptoms in a chronic mild stress model.
| Compound | Effect on Locomotor Activity | Substitution for S(+)-MDMA |
|---|---|---|
| This compound (m-MeO-BZP) | Decrease | Partial |
| 1-Benzylpiperazine (BZP) | Increase | Full |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Decrease | Full |
| 1-(3-Chlorophenyl)piperazine (B195711) (m-CPP) | Decrease | Full |
Role as an Intermediate in Pharmaceutical Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. The piperazine core is a privileged structure in drug discovery, and this compound allows for the introduction of the 3-methoxybenzyl moiety into more complex molecules. It can undergo various reactions, such as oxidation and substitution, enabling the creation of novel derivatives. For instance, derivatives of 3-methoxybenzyl piperazine have been identified as promising candidates for treating infections caused by the bacterium Helicobacter pylori.
Common synthetic routes to prepare this compound itself include the nucleophilic substitution reaction between 3-methoxybenzyl chloride and piperazine.
Overview of Key Research Areas and Challenges for this compound
Current research on this compound is focused on its neuropharmacological profile, particularly its potential as an anxiolytic or antidepressant agent, stemming from its observed effects in animal models. The modulation of serotonergic and dopaminergic pathways appears to be a key aspect of its mechanism of action. Another emerging area is its application as a scaffold for developing anti-pathogen agents.
Despite its potential, a significant challenge in the field is the relative lack of comprehensive data for m-MeO-BZP. Compared to its widely studied analogues like BZP and TFMPP, there are limited studies on its specific pharmacokinetics, toxicity, and complete range of behavioral effects. This data deficiency hinders a full understanding of its potential and risks. From a chemical synthesis perspective, a common challenge with piperazine reactions is preventing the formation of undesired disubstituted products. This has led to the development of optimized one-pot procedures to improve the selectivity and yield of monosubstituted products like this compound.
Data Tables
Table 1: Chemical Properties of this compound Dihydrochloride (B599025)
| Property | Value |
|---|---|
| CAS Number | 113698-79-6 chemicalbook.com |
| Molecular Formula | C₁₂H₁₈N₂O · 2HCl sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| SMILES String | COC1=CC(CN2CCNCC2)=CC=C1.Cl.Cl sigmaaldrich.com |
| InChI Key | UERRHMQAACDEDF-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWNAISVQHRFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330255 | |
| Record name | 1-(3-methoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55212-32-3 | |
| Record name | 1-(3-methoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 3 Methoxybenzyl Piperazine
Established Synthetic Pathways for 1-(3-Methoxybenzyl)piperazine
The creation of this compound can be approached through various synthetic routes, each with its own set of advantages and limitations. These pathways range from classical nucleophilic substitution reactions to more modern catalytic methods.
Reaction of N-BOC Piperazine (B1678402) Hydrochloride with 3-Methoxybromobenzene
One method for synthesizing a related compound, 1-(3-Methoxyphenyl)piperazine (B98948), involves the reaction of N-BOC piperazine hydrochloride with 3-methoxybromobenzene. chemicalbook.com This reaction is typically followed by the removal of the tert-Butoxycarbonyl (Boc) protecting group using an acid like trifluoroacetic acid to yield the final product. chemicalbook.com A similar strategy involving a palladium-catalyzed Buchwald-Hartwig amination reaction has been employed for the synthesis of N-arylpiperazine structures. mdpi.com This modern approach allows for the formation of the N-aryl bond under relatively mild conditions. mdpi.com
A general representation of this two-step process is as follows:
Buchwald-Hartwig Amination: N-BOC piperazine is coupled with an aryl halide (e.g., 3-methoxybromobenzene) in the presence of a palladium catalyst and a base.
Deprotection: The Boc group is removed from the resulting intermediate using a strong acid.
Unprotected Piperazine Amination Reactions
A more direct and classical approach involves the direct N-alkylation of unprotected piperazine. nih.gov This is commonly achieved through a nucleophilic substitution (SN2) reaction where piperazine reacts with an appropriate benzyl (B1604629) halide, such as 3-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
To minimize the formation of the disubstituted by-product, an excess of piperazine is often used. nih.gov The reaction conditions, including the choice of solvent and temperature, are optimized to maximize the yield and purity of the desired monosubstituted product.
A variation of this approach involves a one-pot synthesis method where 1-(4-methoxyphenyl) piperazine is generated in situ from diethanolamine. cscanada.net This intermediate then reacts with p-chloronitrobenzene via N-arylation. cscanada.net
Catalytic Hydrogenation Methods
Catalytic hydrogenation presents another viable synthetic route, particularly for producing N-benzylpiperazines. This method typically involves the reductive amination of an aldehyde with piperazine. For instance, 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride (B599025) is prepared by reacting 2,3,4-trimethoxybenzaldehyde (B140358) with piperazine via catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. google.com The gradual addition of the aldehyde to the reaction mixture at an elevated temperature (80-85°C) is a key feature of this process. google.com The reaction can also be facilitated by the presence of catalytic amounts of acetic acid. google.com
This method is considered a "green chemistry" approach as it often results in high yields and produces water as the main byproduct, minimizing waste. catapharma.com
Comparison of Classical and Modern Synthetic Approaches
Both classical and modern synthetic methods offer distinct advantages for the synthesis of this compound and its analogues.
| Approach | Description | Advantages | Disadvantages |
| Classical (e.g., Direct Alkylation) | Involves the direct reaction of piperazine with an alkyl halide. | Simplicity, readily available starting materials. | Potential for over-alkylation leading to disubstituted products, may require excess piperazine. nih.gov |
| Modern (e.g., Buchwald-Hartwig Amination) | Utilizes a palladium catalyst to form the C-N bond between piperazine and an aryl halide. mdpi.com | High selectivity for mono-arylation, milder reaction conditions. | Cost of the palladium catalyst, may require a protecting group strategy. |
| Modern (e.g., Catalytic Hydrogenation) | Involves the reductive amination of an aldehyde with piperazine. google.com | High yields, environmentally friendly (water is the main byproduct). catapharma.com | Requires a suitable aldehyde precursor, use of hydrogen gas can pose safety challenges on a large scale. |
| Modern (e.g., Microwave-assisted Synthesis) | Employs microwave irradiation to accelerate the reaction. | Significantly reduced reaction times, often leads to higher yields and purity. | Requires specialized microwave equipment. |
Synthesis of Related Piperazine Derivatives and Analogues for Structure-Activity Relationship Studies
The versatile structure of the piperazine ring allows for extensive chemical modifications, making it a valuable scaffold in drug discovery. nih.govresearchgate.net The synthesis of derivatives and analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different chemical features influence biological activity. nih.govvulcanchem.com
Incorporation of Different Substituents and Functional Groups
The modification of the this compound scaffold can be achieved by introducing a variety of substituents and functional groups at different positions. These modifications can significantly impact the compound's physicochemical properties, such as solubility and bioavailability, as well as its affinity and specificity for biological targets. nih.govresearchgate.net
Strategies for Derivatization:
Acylation: The secondary amine of the piperazine ring can be acylated using acyl chlorides or anhydrides to introduce various acyl groups. acs.org
Alkylation/Arylation: Further N-alkylation or N-arylation at the unsubstituted nitrogen of the piperazine ring can introduce diverse lipophilic or aromatic groups. nih.govcscanada.net
Modifications to the Benzyl Ring: The methoxy (B1213986) group on the benzyl ring can be replaced with other substituents, or additional functional groups can be introduced onto the aromatic ring to explore their impact on activity. jneonatalsurg.com For example, the introduction of halogens, sulfur, or acyl groups can significantly influence the biological activities of piperazine derivatives. jneonatalsurg.com
Hybridization with other Scaffolds: The piperazine moiety can be linked to other pharmacophoric scaffolds, such as thiazole, quinoline, or triazolopyrimidine, to create hybrid molecules with potentially enhanced or novel biological activities. vulcanchem.comjneonatalsurg.commdpi.com
Multi-step Synthetic Procedures
The synthesis of this compound is typically achieved through multi-step procedures that involve the formation of a carbon-nitrogen bond between the piperazine ring and the 3-methoxybenzyl group. A common and direct approach involves the nucleophilic substitution reaction between a substituted benzyl halide and piperazine. unesp.br
One general and widely applied procedure begins with the reaction of a substituted benzyl chloride with an excess of piperazine in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF). unesp.br The use of excess piperazine is crucial to minimize the dialkylation of piperazine, thus favoring the formation of the desired mono-substituted product. This initial reaction yields the 1-(substituted-benzyl)piperazine, which can then be subjected to further reactions if necessary. unesp.br For instance, subsequent acylation can be performed by treating the product with an acylating agent like 2-chloroacetyl chloride in the presence of a base such as triethylamine. unesp.br
More complex multi-step syntheses can also be employed, particularly in the construction of drug candidates where the this compound moiety is a key structural component. For example, a synthetic route might involve the carefully controlled addition of (3-methoxyphenyl)piperazine to a complex intermediate using a base like 2-picoline, followed by further cyclization steps. mdpi.com Such procedures are often necessary to build intricate molecular architectures while avoiding the formation of undesirable by-products. mdpi.com
Optimization of Reaction Conditions and Yields
The efficiency and yield of synthetic routes producing piperazine derivatives are highly dependent on the reaction conditions. Optimization of parameters such as the choice of base, solvent, temperature, and catalyst is a critical aspect of the chemical synthesis process.
Systematic screening of various conditions is often performed to identify the most feasible synthetic method. acs.org In the N-alkylation of piperazine derivatives, the selection of the base and solvent system can dramatically influence the outcome. A study on the synthesis of 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenol derivatives demonstrated that using pyridine (B92270) as a base in a tetrahydrofuran (THF) solvent at room temperature resulted in a significantly higher yield (81%) compared to other bases like DIPEA, TEA, or K2CO3 in either THF or acetonitrile (B52724) (ACN). acs.org This investigation also found that higher temperatures and longer reaction times led to lower yields. acs.org
Catalyst systems are also a key focus of optimization, especially in cross-coupling reactions. For the synthesis of tetraarylpyrazines via Suzuki-Miyaura reactions, various palladium catalysts and ligands were tested. researchgate.net While standard conditions using Pd(PPh3)4 gave an 83% yield, the yield could be improved to over 90% by using Pd(OAc)2 in the presence of bulky monodentate phosphine (B1218219) ligands like S-Phos or tricyclohexylphosphine (B42057) (P(Cy)3). researchgate.net Similarly, in the synthesis of unsymmetrical 1,3-diynes, a study found that the combination of a Pd2(dba)3 catalyst with tri(2-furyl)phosphine (B125338) (TFP) as the ligand and diisopropylethylamine (DIPEA) as a base in DMF solvent at 80°C provided the optimal conditions. researchgate.net
The synthesis of N,N'-dibenzylpiperazine through the homocoupling of N-benzylethanolamine was optimized using a Cp*Ir catalyst. clockss.org The study revealed that the addition of a weak base was crucial for the reaction's success. Sodium bicarbonate (NaHCO3) was found to be highly effective, increasing the product yield to 66%, whereas strong bases like Cs2CO3 were not suitable. clockss.org The optimal reaction temperature was determined to be 110°C. clockss.org
Below is a table summarizing the optimization of reaction conditions for the synthesis of various piperazine-related compounds from different studies.
| Product Type | Reactants | Catalyst/Base/Solvent | Temperature/Time | Yield (%) | Reference |
| Alkylated Piperazine Derivative | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, Piperazine aryl derivative | Pyridine, THF | Room Temp, 16h | 81% | acs.org |
| Alkylated Piperazine Derivative | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, Piperazine aryl derivative | K2CO3, ACN | Room Temp, 24h | 56% | acs.org |
| Tetraarylpyrazine | Tetrachloropyrazine, Phenylboronic acid | Pd(OAc)2, S-Phos, K3PO4, Toluene | - | >90% | researchgate.net |
| N,N'-dibenzylpiperazine | N-benzylethanolamine | [Cp*IrCl2]2, NaHCO3, Toluene | 110°C, 17h | 66% | clockss.org |
| Unsymmetrical 1,3-diyne | 1,1-dibromoethylene, Alkynylaluminum | Pd2(dba)3, TFP, DIPEA, DMF | 80°C, 10h | 74% | researchgate.net |
| N-(3-methoxyphenyl)piperazine | m-bromoanisole, Piperazine | Palladium catalyst, NaOBut, o-xylene | 120°C, 3h | 96% | chemicalbook.com |
Derivatization Strategies for Enhanced Analytical and Biological Applications
Formation of UV-Active Derivatives for HPLC-UV Analysis
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common analytical technique. For compounds that lack a strong chromophore, chemical derivatization is employed to attach a UV-active moiety, thereby enabling sensitive detection. jocpr.comresearchgate.net While this compound possesses an inherent UV-active benzyl group, the secondary amine of its piperazine ring offers a site for further derivatization. This can be useful to enhance detection limits, improve chromatographic separation, or stabilize the analyte. advancechemjournal.com
A well-established method for the derivatization of piperazine and its analogues involves reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comresearchgate.netjocpr.com This reaction forms a stable, highly UV-active derivative that allows for the analysis of trace amounts of piperazine using standard HPLC-UV instrumentation. jocpr.comjocpr.com This derivatization approach has been validated for linearity, precision, and accuracy, proving its suitability for quantitative analysis in active pharmaceutical ingredients (APIs). jocpr.comresearchgate.net The reaction occurs smoothly and is not typically subject to interference from the API matrix, as shown by spiked recovery tests. jocpr.comjocpr.com
Another derivatization strategy involves using piperazine derivatives as reagents themselves. For instance, organic isocyanates in air samples can be stabilized and analyzed by reacting them with 1-(2-methoxyphenyl)piperazine (B120316). advancechemjournal.com This reaction forms a stable urea (B33335) derivative that is easily monitored by UV absorption, serving the dual purpose of stabilizing the reactive isocyanate and rendering it suitable for HPLC analysis. advancechemjournal.com This principle could be extended, using this compound to derivatize other classes of analytes that can react with its secondary amine.
Other reagents have also been developed for the derivatization of piperazine-type compounds for HPLC analysis. An HPLC-fluorescence detection method was developed for N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) by labeling them with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), which allowed for detection limits in the low nanogram-per-milliliter range. researchgate.net
Radioligand Labeling for Imaging Studies
Radioligand labeling is a critical process for developing tracers for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive study and visualization of biological targets, such as receptors in the brain. nih.govresearchgate.net The methoxy group on the benzyl ring of this compound makes it an excellent candidate for radiolabeling, particularly with the positron-emitting isotope Carbon-11 (¹¹C).
The most common strategy for introducing ¹¹C into a molecule with a methoxy group is through ¹¹C-methylation of the corresponding phenol (B47542) (desmethyl) precursor. nih.govcapes.gov.br In this procedure, the precursor molecule, which has a hydroxyl group in place of the methoxy group, is synthesized first. This phenol precursor is then reacted with a ¹¹C-labeled methylating agent, typically [¹¹C]methyl iodide or [¹¹C]methyl triflate, to produce the final ¹¹C-labeled radioligand. nih.gov
This method has been successfully applied to a wide range of piperazine-containing and methoxy-substituted compounds for PET imaging. For example, [¹¹C]-(±)-7, a tetrahydroisoquinoline derivative, was synthesized for imaging σ2 receptors, and its peak brain uptake was found to be high, demonstrating its potential as a PET radiotracer. upenn.edu Similarly, a series of vasopressin V1a receptor ligands were synthesized, and the lead compound was radiolabeled with ¹¹C on its methoxy group for PET studies in mice and prairie voles. nih.gov These studies yielded the radioligand with high radiochemical purity and specific radioactivity. nih.gov
The development of PET radioligands for the 5-HT7 receptor also utilized this strategy, where compounds containing a methoxyphenyl group were radiolabeled with ¹¹C on the methoxy group. capes.gov.br In addition to ¹¹C, other isotopes like Fluorine-18 (¹⁸F) can be used. A ¹⁸F-labeled ligand for imaging the Colony-Stimulating Factor 1 Receptor (CSF1R) was developed, highlighting another route for creating PET tracers. mdpi.com For SPECT imaging, ligands can be conjugated with a chelating agent, such as DOTA or DTPA, which can then complex a metallic radioisotope like Technetium-99m (⁹⁹mTc). researchgate.net A study developing a SPECT radioligand for serotonin (B10506) receptors used a homobivalent approach, linking two moieties of 1-(2-methoxyphenyl)piperazine (MPP) to a chelator for radiolabeling. researchgate.net
Pharmacological and Biological Activity Profiling of 1 3 Methoxybenzyl Piperazine
Investigation of Neurobiological Effects and Receptor Interactions
The piperazine (B1678402) derivative, 1-(3-methoxybenzyl)piperazine, has been a subject of neurobiological research to understand its interactions with various neurotransmitter systems and receptors in the brain. The following sections detail the modulatory effects of this compound on dopamine (B1211576), serotonin (B10506), and noradrenaline systems, as well as its properties as a sigma (σ) receptor ligand.
Dopamine is a crucial neurotransmitter involved in reward, motivation, and motor control. Drugs that block the dopamine transporter (DAT) are known as dopamine reuptake inhibitors (DRIs), leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission. wikipedia.org While some piperazine derivatives, such as N-benzylpiperazine (BZP), are recognized as dopamine reuptake inhibitors, the specific activity of this compound in this regard is less clearly defined in the provided literature. researchgate.net However, related methoxyphenylpiperazine compounds have been shown to inhibit the reuptake of monoamines, which includes dopamine. nih.govwikipedia.org For instance, 1-(methoxyphenyl)piperazine (MPP), a close structural relative, has been found to inhibit monoamine reuptake. nih.gov
Table 1: Effect of Related Piperazine Compounds on Dopamine Transporter (DAT)
| Compound | Action |
|---|---|
| N-benzylpiperazine (BZP) | Dopamine reuptake inhibitor researchgate.net |
| 1-(methoxyphenyl)piperazine (MPP) | Monoamine reuptake inhibitor nih.gov |
The serotonergic system is a key target for many psychoactive compounds. Inhibition of the serotonin transporter (SERT) leads to increased levels of serotonin in the synapse, a mechanism shared by many antidepressant medications. drugbank.comresearchgate.net Research indicates that piperazine derivatives can significantly impact the serotonin system. researchgate.net Specifically, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), another phenylpiperazine derivative, is known to cause serotonin release and act as a non-specific serotonin receptor agonist. researchgate.net Similarly, para-methoxyphenylpiperazine (pMeOPP) has been demonstrated in vitro to inhibit the reuptake and induce the release of monoamine neurotransmitters, including serotonin. wikipedia.org This suggests that this compound may share similar properties, influencing serotonin levels through both reuptake inhibition and release.
Table 2: Effect of Related Piperazine Compounds on Serotonin (5-HT) System
| Compound | Action |
|---|---|
| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonin release, non-specific serotonin receptor agonist researchgate.net |
| para-methoxyphenylpiperazine (pMeOPP) | Inhibits reuptake and induces release of monoamines (including 5-HT) wikipedia.org |
Noradrenaline (norepinephrine) is a neurotransmitter involved in alertness, arousal, and the "fight or flight" response. Noradrenaline reuptake inhibitors (NRIs) block the norepinephrine (B1679862) transporter (NET), increasing the extracellular concentration of noradrenaline. wikipedia.org This mechanism of action is utilized by certain antidepressants and treatments for ADHD. wikipedia.orgmdpi.com Studies on piperazine derivatives have shown that they can inhibit the reuptake of noradrenaline. nih.govresearchgate.net For example, N-benzylpiperazine (BZP) is a known noradrenaline reuptake inhibitor. researchgate.net Furthermore, 1-(methoxyphenyl)piperazine has been shown to inhibit monoamine reuptake, which encompasses noradrenaline. nih.gov
Table 3: Effect of Related Piperazine Compounds on Noradrenaline System
| Compound | Action |
|---|---|
| N-benzylpiperazine (BZP) | Noradrenaline reuptake inhibitor researchgate.net |
| 1-(methoxyphenyl)piperazine (MPP) | Monoamine reuptake inhibitor nih.gov |
Sigma (σ) receptors are a unique class of intracellular proteins that are not homologous with other mammalian proteins. nih.gov They are involved in the modulation of various signaling pathways and are considered a promising target for the treatment of pain and other neurological conditions. nih.gov There are two main subtypes, σ1 and σ2 receptors.
The σ1 receptor is a chaperone protein that interacts with various other proteins, including ion channels and opioid receptors, to modulate their function. nih.govresearchgate.net Ligands that bind to the σ1 receptor can have a range of effects. Research has focused on developing selective σ1 receptor ligands for therapeutic purposes. nih.gov
Studies have shown that benzylpiperazine derivatives can possess a high affinity for the σ1 receptor. nih.gov For instance, a series of new benzylpiperazinyl derivatives were designed and synthesized, demonstrating high affinities for the σ1 receptor, with Ki values ranging from 1.6 to 145 nM. nih.gov Specifically, the use of a 4-methoxybenzylpiperazinyl moiety was found to be an excellent component for achieving optimal binding profiles at sigma receptors. nih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a very high affinity for the σ1 receptor (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov This suggests that the this compound scaffold is a favorable structure for σ1 receptor binding.
Table 4: Sigma-1 (σ1) Receptor Affinity of a Related Benzylpiperazine Derivative
| Compound | σ1 Receptor Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) |
|---|---|---|
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 nM nih.gov | 886 nih.gov |
Sigma (σ) Receptor Ligand Properties
Sigma-2 (σ2) Receptor Affinity and Selectivity
The piperazine scaffold is a constituent of many ligands targeting sigma (σ) receptors. While direct binding data for this compound at the σ2 receptor is not extensively detailed in the reviewed literature, studies on structurally related compounds provide insights into the potential affinity and selectivity of this molecule.
Sigma receptors are classified into σ1 and σ2 subtypes. The σ2 receptor, identified as the transmembrane protein 97 (TMEM97), is a target of interest for various therapeutic areas. Research on aripiprazole (B633) derivatives, which feature a piperazine moiety, showed that these compounds generally exhibited low affinity for σ2 receptors, with Ki values greater than 200 nM. nih.gov For instance, specific aripiprazole analogs with high D2 receptor selectivity, compounds 6 and 7 , bound to sigma receptors with low affinity (Ki values >500 nM). nih.gov
In other studies, the substitution pattern on the piperazine ring has been shown to be crucial for affinity and selectivity. For example, in a series of chiral (piperazin-2-yl)methanol derivatives, a p-methoxybenzyl substituted piperazine (3d ) revealed a high affinity for the σ1 receptor (Ki = 12.4 nM) and displayed selectivity over σ2 receptors. researchgate.net Conversely, replacing a phenyl group with a benzyl (B1604629) group on a different piperazine derivative (81 ) resulted in reduced affinity and selectivity for σ2 receptors. scielo.br The affinity of ligands for the σ2 receptor can be influenced by factors such as the length of the alkyl chain connecting the piperazine core to other moieties. scielo.br For example, compound D04 , an N-phenylpiperazine with a butyl linker, showed a Ki of 19.9 ± 4.7 nM for the σ2 receptor, though its selectivity over the σ1 receptor was low. upenn.edu
These findings suggest that while the this compound structure possesses the core components for sigma receptor interaction, its specific affinity and selectivity for the σ2 subtype would be highly dependent on the fine-tuning of its structural features. The general trend observed in similar structures indicates that high affinity for σ2 receptors is not always a given for this class of compounds, with many exhibiting higher affinity for the σ1 subtype or poor affinity for both. nih.govresearchgate.net
Table 1: Sigma Receptor (σR) Affinities of Selected Piperazine Derivatives This table presents data for compounds structurally related to this compound to provide context for potential binding characteristics.
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Source |
| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 | upenn.edu |
| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | ~22 | upenn.edu |
| D04 | 42.4 ± 3.5 | 19.9 ± 4.7 | 0.47 | upenn.edu |
| Compound 83 | 13100 | 149 | 0.011 | scielo.br |
| Piperazine 3d | 12.4 | - | Selective vs σ2 | researchgate.net |
Data is provided for illustrative purposes for related structures. "-" indicates data not provided in the source.
GABAergic System Modulation
The piperazine nucleus is known to interact with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Piperazine itself is recognized as a GABA receptor agonist, acting on muscle membrane GABA receptors to cause hyperpolarization and subsequent flaccid paralysis in helminths. This inherent activity of the piperazine core suggests that its derivatives, including this compound, may retain the ability to modulate GABAergic transmission.
Studies on various piperazine derivatives have explored their effects on GABA-A receptors. For instance, the natural product piperine (B192125), which contains a piperidine (B6355638) ring (a related saturated heterocycle), and its synthetic derivatives have been shown to modulate GABA-A receptors. nih.govnih.gov The action of piperine was found to not require the γ2S-subunit, suggesting a binding site involving only the α and β subunits of the GABA-A receptor. nih.gov Replacing the piperidine ring in piperine with other moieties, such as an N,N-diisobutyl group, increased the potency and efficacy of GABA-A receptor modulation. nih.gov
Furthermore, the anxiolytic-like activity of a novel synthetic piperazine derivative, LQFM192, was found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABA-A receptor, as its effects were blocked by the antagonist flumazenil. This indicates a clear interaction with the GABAergic pathway. innovareacademics.in These findings collectively suggest that the piperazine scaffold can serve as a platform for developing modulators of the GABAergic system. While direct experimental data on this compound is scarce, its core structure implies a potential for interaction with GABA-A receptors, an activity that contributes to the neuropharmacological profiles of many piperazine-containing compounds. innovareacademics.in
Adrenoceptor Affinity and Antagonistic Properties
Arylpiperazine derivatives are widely recognized for their affinity for adrenergic receptors (adrenoceptors), particularly the α1- and α2-subtypes. The substitution pattern on the aryl ring is a key determinant of this activity. Studies have consistently shown that derivatives containing a methoxyphenylpiperazine moiety exhibit significant adrenoceptor affinity. ingentaconnect.comuj.edu.pl
Research on a series of 1,4-substituted piperazine derivatives revealed that compounds possessing a 1-(o-methoxyphenyl)piperazine moiety displayed high affinity for α1-adrenoceptors, with Ki values in the low nanomolar range. ingentaconnect.com For example, compound 4 (1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine) had a Ki of 2.4 nM for the α1-adrenoceptor and was 142-fold more selective for α1 over α2-adrenoceptors. ingentaconnect.com Similarly, compound 5 (1-[3-(2-chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine) showed a Ki of 2.1 nM for the α1-adrenoceptor. ingentaconnect.com These compounds also demonstrated potent α1-antagonistic activity in functional assays. ingentaconnect.com
Another study on a derivative of 1-(2-methoxyphenyl)piperazine (B120316), HJZ-12, identified it as a potent α1D/1A antagonist with high subtype selectivity over the α1B-adrenoceptor. frontiersin.orgnih.gov Although these studies focus on the ortho-methoxy substituted isomer, the findings strongly suggest that the presence of a methoxy (B1213986) group on the phenylpiperazine structure is favorable for α1-adrenoceptor binding. The position of the methoxy group (ortho, meta, or para) is known to influence the selectivity and affinity profile for different receptor subtypes. uj.edu.pl Therefore, this compound, the meta-methoxy isomer, is also expected to possess affinity for adrenoceptors, though its specific profile and potency may differ from the well-studied ortho-isomers.
Table 2: α-Adrenoceptor Affinity of Selected (o-Methoxyphenyl)piperazine Derivatives
| Compound | Structure Description | α1-AR Ki (nM) | α2-AR Ki (nM) | α1-Antagonist Potency (pA2) | Source |
| 1 | 1-[3-(Phenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 13.1 | 1480 | 7.868 | ingentaconnect.com |
| 4 | 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 | 341.1 | 8.807 | ingentaconnect.com |
| 5 | 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.1 | 128.2 | 8.441 | ingentaconnect.com |
| HJZ-12 | 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide | High (α1D/1A selective) | - | High | frontiersin.orgnih.gov |
This table shows data for ortho-methoxy isomers to illustrate the class effect. "-" indicates data not provided in the source.
Assessment of Anti-infective and Anti-inflammatory Potential
Antimicrobial Activity (Antibacterial, Antifungal)
The piperazine heterocycle is a common scaffold in the development of new antimicrobial agents. Numerous studies have demonstrated that piperazine derivatives possess a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov
While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, the general class of piperazine derivatives has shown significant antimicrobial effects. For example, studies on different series of piperazine derivatives have reported activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govderpharmachemica.com In one study, certain piperazine derivatives were most active against M. luteus, B. subtilis, and B. cereus, with MIC values ranging from 125 to 500 µg/mL. nih.gov
The antifungal potential of piperazine derivatives has also been noted. Many compounds show fungistatic activity against Candida species, with some derivatives exhibiting high potency against C. parapsilosis with MICs as low as 0.49 µg/mL. nih.gov Other studies have confirmed activity against fungi such as Aspergillus niger and Candida albicans. derpharmachemica.com The structural modifications on the piperazine ring, including the nature and position of substituents on the benzyl group, play a crucial role in determining the potency and spectrum of antimicrobial activity. tandfonline.com For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showed that compounds with dichloro-substitutions had potent activity, with MICs as low as 6 µg/mL against Klebsiella pneumoniae. tandfonline.com
Table 3: Antimicrobial Activity of Selected Piperazine Derivatives This table presents a range of activities for various piperazine derivatives to illustrate the potential of the chemical class.
| Derivative Class | Test Organism | MIC (µg/mL) | Source |
| Mannich Bases with Piperazine | Micrococcus luteus | 125 - 500 | nih.gov |
| Mannich Bases with Piperazine | Candida parapsilosis | 0.49 - 62.5 | nih.gov |
| 1-(4-methoxybenzyl)pyrazol-5-amines | Klebsiella pneumoniae | 6 | tandfonline.com |
| 1-(4-methoxybenzyl)pyrazol-5-amines | Bacillus subtilis | 7 | tandfonline.com |
| Chalcones with Piperazine | Candida albicans | 2.22 | derpharmachemica.com |
Anti-inflammatory Mechanism
Piperazine-containing compounds have been investigated for their anti-inflammatory properties. The mechanisms often involve the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govtandfonline.com
A study on novel talmapimod (B1681220) analogues, which are designed as anti-inflammatory agents, provides specific insight into the potential mechanism of this compound. Although the study focused on a derivative, 1–(2-(4–(2-Methoxybenzyl)piperazine-1-carbonyl)phenyl)ethan-1-one (6n) , its findings are highly relevant. This compound was found to effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.govtandfonline.com
Further investigation into its molecular mechanism revealed that compound 6n downregulated both the NF-κB signaling pathway and the phosphorylation of p38 MAPK. nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, while the p38 MAPK pathway is also central to the production of pro-inflammatory cytokines. Enzymatic assays confirmed that compound 6n is a potent inhibitor of both p38α MAPK (IC50=1.95 µM) and COX-2 (IC50=0.036 µM). nih.gov The ability to inhibit these multiple targets—p38 MAPK, COX-2, and the NF-κB pathway—suggests a polypharmacological approach to controlling inflammation. Given that this compound is a core structural component of these active molecules, it is plausible that it contributes to the observed anti-inflammatory effects by interacting with these key inflammatory pathways.
Anti-Helicobacter pylori Activity of Derivatives
Helicobacter pylori is a major human pathogen responsible for gastritis, peptic ulcers, and gastric cancer. The development of new agents to combat this bacterium is crucial, especially in light of increasing antibiotic resistance. Research has shown that derivatives of this compound are promising candidates for anti-H. pylori therapy. nih.gov
In a study focused on developing new anti-H. pylori agents, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized and evaluated. nih.govresearchgate.net Within this series, the derivative containing the 3-methoxybenzyl piperazine moiety, compound 6i , demonstrated particularly strong anti-H. pylori activity. nih.govresearchgate.net
The activity was assessed using a paper disk diffusion bioassay against three metronidazole-resistant isolates of H. pylori. Compound 6i exhibited strong growth inhibitory potential at concentrations from 25 to 100 µ g/disk , producing an inhibition zone diameter (IZD) of over 20 mm against all tested isolates. nih.govresearchgate.net This level of activity is categorized as a strong response. Structure-activity relationship (SAR) studies indicated that the anti-H. pylori potency was influenced by both the nitroaryl moiety and the substituted benzyl piperazine side chain. The presence of the 3-methoxy group on the benzyl ring was a key feature of the most potent compound identified in this series. nih.gov
Table 4: Anti-Helicobacter pylori Activity of Derivative 6i
| Compound | Derivative Structure | Concentration (µ g/disk ) | Inhibition Zone Diameter (IZD) | Activity Level | Source |
| 6i | This compound-thiadiazole derivative | 100 | > 20 mm | Strong | nih.govresearchgate.net |
| 6i | This compound-thiadiazole derivative | 50 | > 20 mm | Strong | nih.govresearchgate.net |
| 6i | This compound-thiadiazole derivative | 25 | > 20 mm | Strong | nih.govresearchgate.net |
| 6i | This compound-thiadiazole derivative | 12.5 | 16-20 mm | Moderate | nih.gov |
Evaluation in Disease Models and Therapeutic Potential
The therapeutic potential of this compound and its related analogues has been explored in various preclinical models, focusing on conditions related to pain, cell proliferation, and apoptosis. These studies highlight the significance of the benzylpiperazine scaffold as a template for developing novel therapeutic agents.
Antinociceptive and Anti-Allodynic Effects
Derivatives of benzylpiperazine have demonstrated notable efficacy in models of pain, suggesting a potential therapeutic avenue for pain management. Research into this class of compounds has revealed significant antinociceptive (pain-relieving) and anti-allodynic (reduction of pain from non-painful stimuli) properties.
A study focused on developing new benzylpiperazine derivatives as σ1 receptor ligands identified compounds with potent in vivo effects. nih.govresearchgate.net The σ1 receptor is known to modulate nociceptive signaling, making it a promising target for pain therapeutics. nih.govresearchgate.net One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed high affinity for the σ1 receptor and produced dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. nih.govresearchgate.net Importantly, this compound did not produce sedation or impair motor coordination at effective doses, suggesting a favorable profile for pain management. nih.govresearchgate.net
The broader class of arylpiperazine derivatives has also been investigated for treating neuropathic pain, a chronic condition resulting from nerve injury. nih.gov Several arylpiperazine compounds have shown potent analgesic activities in various animal models, including the mice writhing test and hot plate test. nih.gov For instance, compound 18 (2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone) was found to be active in models of formalin-induced pain and neuropathic pain without causing sedative side effects. nih.gov
The position of the methoxy group on the benzyl ring is considered critical for determining serotonergic receptor selectivity, which can influence antinociceptive activity. While extensive data on this compound itself is limited, its structural features are present in more complex molecules that have been evaluated for pain relief.
Table 1: Antinociceptive and Anti-Allodynic Activity of Benzylpiperazine Derivatives
| Compound Name | Model | Effect | Reference |
|---|---|---|---|
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mouse formalin assay (Inflammatory pain) | Dose-dependent antinociception | nih.govresearchgate.net |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Chronic constriction injury (Neuropathic pain) | Dose-dependent anti-allodynic effects | nih.govresearchgate.net |
| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Mice writhing test, Hot plate test, Formalin test, Neuropathic pain models | Potent analgesic activities | nih.gov |
Modulation of Cell Proliferation and Apoptosis in Specific Conditions
Piperazine derivatives have been a focus of research for their potential to influence cell proliferation and induce apoptosis (programmed cell death), particularly in the context of cancer and other proliferative diseases.
In the field of oncology, various piperazine-containing compounds have been synthesized and evaluated for their antiproliferative activity. A series of combretastatin (B1194345) A-4 (CA-4) analogues incorporating a piperazine moiety were screened for their effects on breast cancer cells (MCF-7). rsc.org Several of these novel compounds displayed potent antiproliferative activity, with the most active showing IC50 values as low as 83 nM. rsc.org Further investigation revealed that these compounds could depolymerize tubulin, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. rsc.org
Another study investigated a piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), for its effects on glioblastoma (U87) and cervix cancer (HeLa) cells. researchgate.net CB01 was found to be highly cytotoxic to these cancer cells and induced classic apoptotic markers such as DNA fragmentation and nuclear condensation. researchgate.net The mechanism was suggested to involve the intrinsic mitochondrial signaling pathway, evidenced by the upregulation of apoptotic proteins like cleaved caspase-3, cytochrome c, and Bax. researchgate.net
In the context of benign prostatic hyperplasia (BPH), a condition characterized by non-cancerous prostate cell proliferation, a derivative named HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide) was evaluated. frontiersin.orgnih.gov In a rat model of BPH, HJZ-12 was effective in preventing the progression of prostatic hyperplasia by decreasing prostate weight and proliferation. frontiersin.orgnih.gov Notably, unlike the reference drug, it also induced prostate apoptosis and reduced prostate volume. frontiersin.orgnih.gov In vitro studies on human BPH-1 cells confirmed that HJZ-12 inhibited cell viability and induced apoptosis. frontiersin.orgnih.gov
Furthermore, new Mannich bases derived from 1-(3-methoxyphenyl)piperazine (B98948) (compound 5 in the study) were synthesized and evaluated for their cytotoxic and anticancer effects. nih.gov While another derivative showed the highest potency, compound 5 was identified as a potent inhibitor of human carbonic anhydrase II (hCA II), an enzyme implicated in the pathophysiology of various diseases. nih.gov
Table 2: Effects of Piperazine Derivatives on Cell Proliferation and Apoptosis
| Compound/Derivative Class | Cell Line / Model | Key Findings | Reference |
|---|---|---|---|
| Combretastatin A-4 piperazine analogues | MCF-7 (Breast cancer) | Potent antiproliferative activity; induced G2/M arrest and apoptosis. | rsc.org |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (Glioblastoma), HeLa (Cervix cancer) | Highly cytotoxic; induced apoptosis via the intrinsic mitochondrial pathway. | researchgate.net |
| HJZ-12 (a 1-(2-methoxyphenyl)piperazine derivative) | Rat BPH model, BPH-1 (Human BPH cells) | Decreased prostate proliferation, induced apoptosis, and reduced prostate volume. | frontiersin.orgnih.gov |
Pharmacokinetic and Toxicological Investigations of 1 3 Methoxybenzyl Piperazine
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
While specific ADME data for 1-(3-Methoxybenzyl)piperazine is not extensively documented, the metabolism of piperazine (B1678402) derivatives, in general, has been a subject of numerous investigations. These studies, involving both benzylpiperazines and phenylpiperazines, reveal common metabolic routes that are likely applicable to this compound. The primary metabolic pathways include modifications to the aromatic ring and degradation of the piperazine structure itself, followed by conjugation reactions.
Metabolic Pathways and Metabolite Identification
The metabolism of this compound is presumed to follow several key pathways identified in its analogues, such as N-benzylpiperazine (BZP) and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). These reactions are catalyzed primarily by cytochrome P450 (CYP) enzymes. capes.gov.brresearchgate.net
A principal Phase I metabolic reaction for benzylpiperazine analogues is the hydroxylation of the aromatic ring. core.ac.uk In studies on N-benzylpiperazine (BZP), hydroxylation has been observed at the meta- and para-positions of the benzyl (B1604629) ring. researchgate.netkarger.com This process, primarily mediated by CYP2D6, CYP1A2, and CYP3A4, introduces a hydroxyl group, increasing the polarity of the molecule. capes.gov.brresearchgate.net It is therefore highly probable that this compound undergoes similar aromatic hydroxylation, leading to the formation of phenolic metabolites.
A critical metabolic pathway for methoxy-substituted piperazine compounds is O-demethylation. For instance, the primary metabolic route for 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is O-demethylation to its corresponding hydroxylated metabolite, 1-(4-hydroxyphenyl)piperazine. nih.govtandfonline.com This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6. nih.govwikipedia.org Given the presence of a methoxy (B1213986) group on the benzyl ring of this compound, O-demethylation is an expected and significant metabolic step, yielding a hydroxylated benzylpiperazine derivative. This is distinct from the demethylenation pathway observed in compounds with a methylenedioxy group, such as MDBP, which involves the breaking of the methylenedioxy ring to form a catechol structure that can then be methylated. nih.govsigmaaldrich.com
The structural integrity of the piperazine ring is often compromised during metabolism. Investigations into compounds like MDBP and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have shown that the piperazine heterocycle can be degraded. nih.goveuropa.euoup.com This degradation can lead to the formation of ethylenediamine (B42938) derivatives. For example, the metabolism of MDBP results in N-(3,4-methylenedioxybenzyl)ethylenediamine. nih.govsigmaaldrich.com A further breakdown can cleave the molecule to its corresponding benzylamine. nih.govsigmaaldrich.com This pathway represents a significant route for the biotransformation of piperazine-based compounds. psu.edu
N-dealkylation is a common and major metabolic pathway for benzylpiperazine derivatives. researchgate.netpsu.edu This reaction involves the cleavage of the bond between the nitrogen of the piperazine ring and the benzyl group. In the case of MDBP, N-dealkylation leads to the formation of piperazine itself. nih.govsigmaaldrich.com Similarly, studies on other arylpiperazine drugs confirm that N-dealkylation is a key metabolic step. researchgate.net Therefore, the removal of the 3-methoxybenzyl group from this compound to yield piperazine is an anticipated metabolic outcome.
The hydroxylated metabolites formed through aromatic hydroxylation and O-demethylation are substrates for Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their renal excretion. The most common conjugation pathways are glucuronidation and sulfation. europa.eu Studies on MDBP and mCPP have identified that their phenolic metabolites are partially excreted as glucuronide and/or sulfate (B86663) conjugates. nih.govsigmaaldrich.comoup.com The hydroxylated metabolites of BZP also undergo subsequent conjugation with glucuronic and/or sulphuric acid. researchgate.neteuropa.eu It is therefore expected that the hydroxylated derivatives of this compound are similarly conjugated before elimination.
Research Findings on Structurally Related Compounds
The following table summarizes key metabolic pathways identified in compounds structurally analogous to this compound.
| Parent Compound | Metabolic Pathway | Resulting Metabolite(s) | Key Enzymes | Reference(s) |
| N-Benzylpiperazine (BZP) | Aromatic Hydroxylation | 3-hydroxy-BZP, 4-hydroxy-BZP | CYP2D6, CYP1A2, CYP3A4 | researchgate.net |
| N-Benzylpiperazine (BZP) | N-Dealkylation | Benzylamine, N-benzylethylenediamine | Not specified | karger.comnih.gov |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | Demethylenation & Methylation | N-(4-hydroxy-3-methoxybenzyl)piperazine | Not specified | nih.govsigmaaldrich.com |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | Piperazine Ring Degradation | N-(3,4-methylenedioxybenzyl)ethylenediamine, 3,4-methylenedioxybenzylamine | Not specified | nih.govsigmaaldrich.com |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | N-Dealkylation | Piperazine | Not specified | nih.govsigmaaldrich.com |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | O-Demethylation | 1-(4-hydroxyphenyl)piperazine | CYP2D6 | nih.govtandfonline.comwikipedia.org |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Aromatic Hydroxylation | hydroxy-mCPP isomers | Not specified | europa.euoup.com |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Piperazine Ring Degradation | N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline | Not specified | europa.euoup.com |
| Various Analogues (MDBP, mCPP, BZP) | Glucuronidation / Sulfation | Glucuronide and sulfate conjugates of hydroxylated metabolites | UGTs, SULTs | researchgate.netnih.goveuropa.euoup.com |
Role of Cytochrome P450 Enzymes in Metabolism
The metabolism of piperazine derivatives is heavily reliant on the cytochrome P450 (CYP) enzyme system, a critical component in the biotransformation of a vast array of xenobiotic and endogenous compounds. wikipedia.org While specific studies on this compound are limited, extensive research on structurally similar analogues provides a strong basis for understanding its metabolic fate. The liver is the primary site for the metabolism of piperazine-based drugs.
Investigations into related compounds such as 1-benzylpiperazine (B3395278) (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(4-methoxyphenyl)piperazine (MeOPP) have identified several key CYP isoenzymes involved in their breakdown. The metabolism of BZP and TFMPP has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net For MeOPP, which, like this compound, possesses a methoxy group on the phenyl ring, the primary metabolic pathway is O-demethylation. tandfonline.comnih.gov This reaction is predominantly catalyzed by the polymorphically expressed CYP2D6 enzyme. tandfonline.comnih.gov Given the structural similarity, it is highly probable that this compound also undergoes O-demethylation via CYP2D6, in addition to potential N-dealkylation and hydroxylation reactions. In silico predictions support the vulnerability of the methoxy group to O-demethylation and the piperazine nitrogen to oxidation by cytochrome P450 enzymes. vulcanchem.comvulcanchem.com
It is also important to note that piperazine derivatives can act as inhibitors of CYP enzymes, creating a potential for drug-drug interactions. researchgate.net For instance, BZP and TFMPP have been shown to inhibit each other's metabolism, and studies indicate that various piperazine analogues exhibit significant inhibitory activity against multiple CYP isoenzymes. researchgate.net
Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Piperazine Derivatives
| Piperazine Derivative | Major Involved CYP Enzymes | Primary Metabolic Pathway | Reference |
|---|---|---|---|
| 1-Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Hydroxylation, N-dealkylation | researchgate.net |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Aromatic Hydroxylation | researchgate.net |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | CYP2D6 | O-demethylation | tandfonline.comnih.govtandfonline.com |
| 1-(3-chlorophenyl)piperazine (mCPP) | Not specified | Aromatic Hydroxylation, Piperazine Ring Degradation | oup.com |
Excretion Profiles
The elimination of piperazine compounds from the body primarily occurs via the kidneys, with metabolites and a fraction of the parent drug being excreted in the urine. patsnap.comnih.gov Studies on N-benzylpiperazine (BZP) in rats provide insight into the likely excretion profile of this compound. Following administration, BZP is excreted in the urine both as the unchanged parent drug and as hydroxylated metabolites, namely p-hydroxy-BZP and m-hydroxy-BZP. oup.com A significant portion of the main metabolite, p-hydroxy-BZP, is excreted as a glucuronide conjugate, indicating phase II metabolism plays a role in its clearance. oup.com Within 48 hours, cumulative excretion of BZP and its metabolites can account for a substantial portion of the administered dose. oup.com
For piperazine itself, when used as an anthelmintic, it is partly metabolized, with about 15% of a dose being excreted unchanged in the urine. nih.gov Research has also shown that treatment with piperazine citrate (B86180) can lead to the endogenous formation of N-nitrosamines, such as N-mononitrosopiperazine (MNPz) and N,N'-dinitrosopiperazine (DNPz), which are subsequently excreted in the urine. nih.gov The major metabolite of these nitrosamines, N-nitroso-3-hydroxypyrrolidine (NHPYR), is also detectable in urine. nih.gov
While a specific excretion profile for this compound has not been detailed in the available literature, it is expected to follow a similar pattern to other piperazine derivatives. This would involve renal excretion of the unchanged drug along with its phase I metabolites (likely hydroxylated and O-demethylated products) and their phase II conjugates (e.g., glucuronides).
Toxicological Assessment and Safety Profiling
Low Toxicity to Humans in General Piperazine Context
The parent compound, piperazine, is generally considered to have low acute toxicity in humans. patsnap.comindustrialchemicals.gov.au This characteristic is supported by a wide margin between therapeutic and toxic doses when used as an anthelmintic agent. taylorandfrancis.com A suggested probable oral lethal dose for an adult human is in the range of 5 to 15 g/kg, which illustrates this low toxicity. industrialchemicals.gov.au Animal studies also confirm a low acute oral toxicity, with a median lethal dose (LD50) in rats estimated to be 2600 mg/kg bw. industrialchemicals.gov.au However, while the acute toxicity is low, piperazine derivatives are not without adverse effects, which are often related to their psychoactive properties and sympathomimetic actions, causing symptoms like palpitations, anxiety, and headache.
Potential for Toxicity with Renal Impairment
A critical consideration in the safety profile of piperazine and its derivatives is the route of excretion. Since these compounds are primarily eliminated through the kidneys, impaired renal function can lead to drug accumulation and an increased risk of toxicity. patsnap.comtaylorandfrancis.com Piperazine is contraindicated in patients with renal insufficiency. nih.govtaylorandfrancis.com Accumulation of the drug due to poor renal clearance can result in significant neurotoxic effects. taylorandfrancis.comveterinarypaper.com
Case reports have documented severe neurotoxicity in individuals with renal dysfunction. nih.gov One such case involved a patient with terminal renal failure who developed symptoms including loss of consciousness, clonic spasms, and muscular weakness after receiving piperazine treatment. nih.gov The symptoms resolved after the drug was discontinued (B1498344) and the patient underwent hemodialysis. nih.gov This highlights the crucial role of renal function in the safe use of piperazine-containing compounds and underscores the potential for severe adverse events in susceptible populations. veterinarypaper.comnih.gov
Table 2: Manifestations of Piperazine Neurotoxicity in Renal Impairment
| Symptom | Description | Reference |
|---|---|---|
| Precoma State | Altered level of consciousness preceding coma. | nih.gov |
| Dysarthria | Difficulty with speech articulation. | nih.gov |
| Apraxia | Inability to perform purposeful actions. | nih.gov |
| Clonic Spasms | Involuntary, rhythmic muscle contractions. | nih.gov |
| Muscular Weakness | Reduced strength in one or more muscles. | nih.gov |
| Hallucinations | Sensory experiences that appear real but are not. | nih.gov |
Consideration of Side Effects in Behavioral Studies
Behavioral studies involving piperazine derivatives must account for a range of potential side effects stemming from their psychoactive nature. These compounds, including BZP and mCPP, are known to interact with dopaminergic and serotonergic systems, leading to stimulant and, in some cases, hallucinogenic effects. nih.govresearchgate.net The adverse effects reported are consistent with excessive sympathomimetic and serotonergic activity.
Commonly reported side effects in the context of recreational use and human studies include both psychological and physiological symptoms. These can range from anxiety, agitation, insomnia, and confusion to more severe effects like paranoia, delusions, and hallucinations. mdpi.com Physical side effects frequently include headache, dizziness, nausea, palpitations, and tremor. researchgate.net Given that this compound is a piperazine derivative, it is plausible that it could elicit a similar spectrum of side effects. Therefore, any behavioral research protocol would need to incorporate careful monitoring for these potential adverse events to ensure participant safety and the integrity of the study data.
Table 3: Common Side Effects of Psychoactive Piperazine Derivatives
| Category | Side Effect | Reference |
|---|---|---|
| Psychological | Anxiety, Agitation, Insomnia | mdpi.com |
| Confusion, Dizziness | researchgate.net | |
| Paranoia, Delusions | mdpi.com | |
| Hallucinations | mdpi.com | |
| Physiological | Headache | researchgate.net |
| Palpitations, Tachycardia | researchgate.netnih.gov | |
| Nausea, Vomiting | researchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1-Benzylpiperazine | BZP |
| 1-(3-chlorophenyl)piperazine | mCPP |
| 1-(4-methoxyphenyl)piperazine | MeOPP |
| 1-(3-trifluoromethylphenyl)piperazine | TFMPP |
| p-Hydroxy-BZP | - |
| m-Hydroxy-BZP | - |
| N-mononitrosopiperazine | MNPz |
| N,N'-dinitrosopiperazine | DNPz |
Structure Activity Relationship Sar Studies of 1 3 Methoxybenzyl Piperazine and Analogues
Elucidation of Structural Features Influencing Pharmacological Activity
The benzyl (B1604629) group attached to one of the piperazine (B1678402) nitrogens serves as a key hydrophobic element. The nature and position of substituents on this benzyl ring can significantly modulate the compound's affinity and selectivity for various receptors. nih.gov For instance, the presence of a benzyl group can enhance inhibitory activity at certain enzymes compared to smaller substituents.
The second nitrogen of the piperazine ring offers a site for further modification, allowing for the introduction of various substituents that can fine-tune the compound's biological activity. This versatility makes the piperazine scaffold a privileged structure in medicinal chemistry for developing agents targeting the central nervous system. mdpi.comresearchgate.net
Impact of Substituents on Biological Target Affinity and Selectivity
Systematic modifications of the 1-(3-methoxybenzyl)piperazine scaffold have provided deep insights into the structural requirements for high affinity and selectivity at various biological targets, including serotonin (B10506) and dopamine (B1211576) receptors.
Influence of Methoxy (B1213986) Substituents on Lipophilicity and Binding Affinity
The position of the methoxy group on the benzyl ring is a critical determinant of pharmacological activity. In the case of this compound, the meta-positioned methoxy group plays a significant role in its interaction with serotonin receptors. Studies on substituted phenylpiperazines have shown that meta-substitution often favors agonist activity at the 5-HT2C receptor. nih.gov For example, 1-(3-methoxyphenyl)piperazine (B98948) (mMPP) is predicted to be an agonist at this receptor, whereas the ortho-substituted analogue, 1-(2-methoxyphenyl)piperazine (B120316) (oMPP), is predicted to be an antagonist. nih.gov
The following table summarizes the binding affinities of some methoxy-substituted piperazine derivatives at various receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 1-(2-methoxyphenyl)piperazine | 5-HT1A | < 10 |
| 1-(2-methoxyphenyl)piperazine | 5-HT2A | Moderate Affinity |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 acs.org |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 acs.org |
| 1-(3-methoxyphenyl)piperazine | 5-HT2C | Predicted Agonist nih.gov |
Effect of Modifications to the Benzyl Moiety
Modifications to the benzyl moiety, including the introduction, removal, or alteration of substituents on the phenyl ring, have profound effects on the pharmacological profile of 1-benzylpiperazine (B3395278) analogues. The nature of the substituent on the phenyl ring—whether it is electron-donating or electron-withdrawing—and its position (ortho, meta, or para) are crucial.
For instance, in a series of N-substituted piperazine derivatives, appropriate substitution of the phenyl rings was found to be key in achieving potent dual inhibitors of serotonin and noradrenaline reuptake. researchgate.net In another study on σ1 receptor ligands, the introduction of a para-substituent at the secondary hydrophobic domain (the benzyl group) improved both affinity and selectivity. nih.gov
The replacement of the phenyl ring with other aromatic or heterocyclic systems also significantly impacts activity. The following table illustrates the effect of various benzyl moiety modifications on receptor binding affinity.
| Compound Modification | Receptor | Effect on Affinity |
| Introduction of a para-substituent on the benzyl ring | σ1 | Improved affinity and selectivity nih.gov |
| Replacement of phenyl with 2-pyridyl | Mtb H37Rv | Loss of inhibitory activity mdpi.com |
| Introduction of lipophilic substituents (e.g., 3'-CF3 or 4'-F) | Mtb H37Rv | Improved in vitro activity mdpi.com |
Significance of Piperazine Ring Modifications
The piperazine ring is a cornerstone of the pharmacological activity of these compounds, and its modification can lead to significant changes in biological effects. The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the creation of a diverse range of analogues. researchgate.net
Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638), can dramatically alter the compound's properties. Comparative studies have shown significant differences in binding affinities and receptor selectivities between piperazine and piperidine-containing compounds. For example, in a series of benzothiazole (B30560) derivatives, replacing the piperazine with a piperidine ring reduced binding affinity for 5-HT1A receptors.
Furthermore, substitutions on the second nitrogen of the piperazine ring are a common strategy for modulating pharmacological activity. The introduction of different alkyl or aryl groups can influence the compound's interaction with its target. For instance, the addition of a methylenedioxybenzyl substituent on the secondary nitrogen of 3-trifluoromethylphenyl)piperazine (3-TFMPP) was found to be detrimental to binding at most 5-HT1 receptor subtypes. tandfonline.com
The following table presents data on how modifications to the piperazine ring affect receptor affinity.
| Compound Modification | Receptor | Effect on Affinity |
| Replacement of piperazine with piperidine in benzothiazole derivatives | 5-HT1A | Reduced binding affinity |
| Addition of a methylenedioxybenzyl group to 3-TFMPP | 5-HT1 | Detrimental to binding at most subtypes tandfonline.com |
Design of Novel Compounds with Improved Potency and Selectivity
The insights gained from SAR studies have been instrumental in the rational design of novel this compound analogues with improved potency and selectivity for specific biological targets. By understanding the key structural features required for optimal receptor interaction, medicinal chemists can strategically modify the lead compound to enhance its therapeutic potential.
One successful approach involves the combination of a preferred cyclic amino moiety, such as benzylpiperazine, with other pharmacophores to create hybrid molecules. For example, a series of new benzylpiperazine derivatives were designed as σ1 receptor ligands, leading to the identification of a compound with a Ki value of 1.6 nM and significant antinociceptive effects. nih.gov
Another strategy focuses on optimizing the linker between the piperazine ring and other parts of the molecule. The length and rigidity of this linker can significantly influence binding affinity. For example, in a series of σ1 receptor ligands, an ethylene (B1197577) linker between a distal phenyl ring and a central amide group was found to be optimal for σ1R affinity. nih.gov The design and synthesis of trisubstituted piperazine derivatives have also led to the discovery of potent and selective agonists for the melanocortin-4 receptor. acs.org
The following table showcases examples of rationally designed compounds with improved pharmacological profiles.
| Compound | Target Receptor | Key Design Feature | Resulting Affinity/Activity |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 | Combination of 4-methoxybenzylpiperazinyl moiety with a hydrophobic cyclohexyl group and a three-carbon linker | Ki = 1.6 nM, significant antinociceptive effects nih.gov |
| Trisubstituted-2-oxopiperazine analogues (12a,b and 23) | MC4R | Tripeptidomimetic design | Single-nanomolar binding affinity and agonist potency acs.org |
| (-)-2 (piperazine derivative) | Serotonin and Noradrenaline Transporters | Enantiomerically pure with specific phenyl ring substitutions | Potent and selective dual SNRI researchgate.net |
Analytical Methods for Identification and Quantification of 1 3 Methoxybenzyl Piperazine
Chromatographic Techniques
Chromatography is a fundamental tool for the separation, identification, and quantification of 1-(3-Methoxybenzyl)piperazine. Gas chromatography and high-performance liquid chromatography are the most widely used techniques, often coupled with mass spectrometry for definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and its derivatives. nih.govrsc.org This method combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.
For qualitative analysis, GC-MS provides a fingerprint of the compound based on its retention time and mass spectrum. The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragment ions that are used for its identification. Studies on related piperazine (B1678402) derivatives show that common fragmentation patterns include the loss of specific fragments from the piperazine ring, leading to the formation of characteristic ions. nih.gov
Quantitative analysis using GC-MS can be performed by monitoring specific ions (Selected Ion Monitoring, SIM) which increases sensitivity and selectivity. capes.gov.br A validated method for the quantification of this compound in seized materials involves dissolving the sample in methanol (B129727) and using an internal standard like dimethylphthalate for accurate measurement. swgdrug.org The use of a 5% phenyl/95% methyl silicone column is common for the separation. swgdrug.org
A typical GC oven program for the analysis of piperazine derivatives starts at an initial temperature of 100°C, held for a minute, then ramped up to 180°C at a rate of 12°C/min and held for 2 minutes. A final ramp to 200°C at 10°C/min is then applied. unodc.org Another method utilizes an initial oven temperature of 130°C for 1 minute, followed by a ramp to 200°C at 25°C/min, holding for 1 minute. swgdrug.org
GC-MS Method Parameters for this compound Analysis
| Parameter | Method 1 unodc.org | Method 2 swgdrug.org |
|---|---|---|
| Column | - | 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm |
| Carrier Gas | - | Hydrogen at 1.0 mL/min |
| Injector Temp. | - | 280°C |
| Detector Temp. | - | 280°C |
| Oven Program | 100°C (1 min) -> 180°C (12°C/min, hold 2 min) -> 200°C (10°C/min) | 130°C (1 min) -> 200°C (25°C/min, hold 1 min) |
| Injection | - | 1 µL, Split Ratio = 50:1 |
| Internal Standard | - | Dimethylphthalate |
| Retention Time | - | 3.460 min |
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, offering versatility through the use of various detectors. nih.govresearchgate.net
HPLC coupled with an ultraviolet (UV) detector is a common method for the quantification of this compound. The compound possesses a chromophore that allows for its detection at specific wavelengths. A typical method involves a C18 column and a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. nih.gov For instance, a method for the analysis of related piperazine derivatives uses a mobile phase of acetonitrile and 0.01N HCl. swgdrug.org The detection is often carried out at a wavelength of 210 nm. swgdrug.org
HPLC-UV Method Parameters for this compound Analysis
| Parameter | Value swgdrug.org |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 10 µm |
| Mobile Phase | Acetonitrile and 0.01N HCl |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolved in 0.01N HCl |
HPLC with a diode array detector (DAD) offers the advantage of acquiring the full UV-Vis spectrum of the analyte as it elutes from the column. This provides more comprehensive qualitative information and allows for the selection of the optimal wavelength for quantification, enhancing sensitivity and selectivity. nih.govnih.gov The analysis of piperazine derivatives by HPLC-DAD can be performed using a C18 column with a mobile phase gradient of methanol and a phosphate (B84403) buffer. nih.gov The spectral data obtained can be used to confirm the identity of this compound and differentiate it from other co-eluting compounds.
The coupling of HPLC with electrospray ionization mass spectrometry (LC-ESI-MS) provides the highest level of specificity and sensitivity for the analysis of this compound. nih.gov ESI is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]+, which is crucial for confirming the molecular weight of the compound. mdpi.com Further fragmentation in the mass spectrometer (MS/MS) can provide structural information for unambiguous identification. shu.ac.uk
A common approach for the analysis of piperazine derivatives involves a C18 column and a mobile phase consisting of a mixture of water and methanol, both with 0.1% formic acid, run in a gradient mode. nih.gov The use of deuterated internal standards is often employed for accurate quantification. semanticscholar.org
LC-ESI-MS Method Parameters for Piperazine Derivatives
| Parameter | Value nih.gov |
|---|---|
| Column | C18 |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (Positive) |
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method that can be used for the screening and preliminary identification of this compound. humanjournals.com It involves spotting the sample on a silica (B1680970) gel plate and developing it with a suitable solvent system. tandfonline.com The position of the spot, represented by its retention factor (Rf value), can be compared to that of a standard for identification. Visualization of the spots is typically achieved using a UV lamp or by spraying with a visualizing agent, such as acidified iodoplatinate (B1198879) solution. swgdrug.org
For piperazine derivatives, a common TLC system uses a silica gel plate and a specific solvent system to achieve separation. swgdrug.org The Rf value is characteristic of the compound in a given system and can be used for its presumptive identification.
TLC System for Piperazine Derivatives
| Parameter | Value swgdrug.org |
|---|---|
| Stationary Phase | Silica Gel |
| Visualization | Acidified iodoplatinate solution |
| Relative Rf of this compound | 1.0 |
High-Performance Liquid Chromatography (HPLC) with Various Detectors
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in the structural confirmation of this compound. These techniques provide detailed information about the compound's molecular architecture and conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The 1H NMR and 13C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts and coupling patterns are characteristic of the meta-substitution on the benzyl (B1604629) ring, distinguishing it from other positional isomers.
The proton NMR spectrum shows distinct signals for the protons of the piperazine ring, the methoxybenzyl aromatic system, and the methoxy (B1213986) group. These signals are diagnostic for the specific substitution pattern. For instance, a certificate of analysis for a similar compound, 1-(3-Methoxyphenyl)piperazine (B98948), confirms the structure's consistency with its 1H NMR spectrum and indicates a purity of ≥98.0%. medchemexpress.com
Table 1: Representative 1H NMR Spectral Data for a Related Piperazine Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.25–6.80 | multiplet (m) |
| Methoxy-H (OCH₃) | 3.80 | singlet (s) |
| Piperazine-CH₂ | 3.50 | singlet (s) |
| Piperazine-CH₂ | 2.95 | singlet (s) |
| Aromatic-CH₃ | 2.30 | singlet (s) |
| Data adapted from a study on 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine for illustrative purposes. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The fingerprint region of the IR spectrum provides unique spectroscopic signatures that can differentiate this compound from other piperazine derivatives. Key vibrational modes include C-H stretching of the aromatic and piperazine rings, C-O-C stretching of the methoxy group, and vibrations of the piperazine ring itself. For piperazine and its derivatives, C-H stretching vibrations in heterocyclic structures are typically observed in the 3100-2800 cm⁻¹ region. researchgate.net The C-N stretching vibration in piperazine has been assigned to the 1266-1342 cm⁻¹ range. researchgate.net
Table 2: Characteristic IR Absorption Bands for Related Piperazine Compounds
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic/aliphatic) | 2800–3000 |
| C-O-C stretch (ether) | 1240 |
| Piperazine ring vibration | 740 |
| Data adapted from a study on 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine. |
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within the this compound molecule. The position of the maximum absorbance (λmax) is influenced by the chromophores present, namely the substituted benzene (B151609) ring. For 1-(3-Methoxyphenyl)piperazine in an aqueous acidic solution, the maximum absorbance is observed at 210 nm. swgdrug.org Another source reports absorbance maxima at 214 and 247 nm for the same compound. caymanchem.com
Table 3: UV-Vis Absorption Data for Methoxy-Substituted Phenylpiperazines
| Compound | Maximum Absorbance (λmax, nm) |
| 1-(3-Methoxyphenyl)piperazine | 210 |
| 1-(2-Methoxyphenyl)piperazine (B120316) | 206 |
| 1-(4-Methoxyphenyl)piperazine (B173029) | 196 |
| Data sourced from a comparative study of piperazines. unodc.org |
Advanced Analytical Approaches
Beyond basic spectroscopic characterization, advanced analytical techniques are employed for the sensitive detection and quantification of this compound and its derivatives, particularly in biological and forensic contexts.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for identifying metabolites in biological samples, such as rat plasma, following administration of the compound. The development of rapid LC-MS methods allows for the efficient detection of various piperazine derivatives. researchgate.net
The mass spectrometric characterization provides definitive molecular weight confirmation and fragmentation patterns that aid in structural elucidation. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 206, corresponding to its molecular weight.
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a functional imaging technique that utilizes radiolabeled tracers to visualize and measure physiological processes in vivo. wikipedia.org Derivatives of this compound have been synthesized and evaluated as potential PET radioligands for imaging specific receptors in the brain. researchgate.net
For example, a derivative, 1-(benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine, was developed for PET imaging of the sigma-1 (σ1) receptor. nih.gov The synthesis of this radiotracer involved labeling with the positron-emitting isotope Carbon-11 ([¹¹C]). nih.gov PET studies with such tracers can provide valuable insights into the distribution and density of target receptors in the central nervous system, which is relevant for understanding various neuropsychiatric diseases. researchgate.netnih.gov These studies often involve assessing brain uptake, biodistribution, and receptor binding specificity of the radiolabeled compound. researchgate.net
Sample Preparation Techniques for Biological and Forensic Analysis
Effective sample preparation is fundamental to achieving reliable and accurate analytical results for this compound in complex biological and forensic matrices. srce.hr The choice of technique depends on the nature of the sample (e.g., urine, blood, hair), the concentration of the analyte, and the subsequent analytical instrumentation to be used. scispace.comscholars.directnih.gov
Liquid-liquid extraction is a conventional and widely used method for the separation of piperazine derivatives from biological samples. srce.hrrsc.org This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
In a typical LLE procedure for piperazine derivatives in urine, the sample is first made alkaline. scispace.comresearchgate.net This adjustment to a basic pH is crucial as it converts the piperazine compound, which is often present as a salt, into its free base form, thereby increasing its solubility in organic solvents. Following alkalinization, an organic solvent is added, and the mixture is agitated to facilitate the transfer of the analyte into the organic phase. nih.govscispace.com The organic layer, now containing the extracted compound, is then separated for subsequent analysis. chemicalbook.com
A specific application of LLE, known as ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME), has been developed for the analysis of ten piperazine derivatives in urine. scispace.com This method involves adjusting 1 mL of a urine sample to pH 12 and adding 100 µL of n-hexane. The mixture is then subjected to ultrasonication for 3 minutes to disperse the n-hexane throughout the sample. After centrifugation, the supernatant containing the extracted analytes is collected for analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). scispace.com This microextraction technique offers the advantages of rapid analysis and minimal solvent consumption. scispace.com
| Parameter | Condition |
|---|---|
| Sample Volume | 1 mL |
| Sample pH | 12 |
| Extraction Solvent | n-Hexane |
| Solvent Volume | 100 µL |
| Extraction Method | Ultrasonication |
| Ultrasonication Time | 3 minutes |
| Phase Separation | Centrifugation (10,000 rpm for 3 minutes) |
| Analytical Technique | GC-MS/MS |
Solid-phase extraction is another prevalent technique for purifying and concentrating piperazine derivatives from biological matrices. srce.hrnih.gov SPE utilizes a solid sorbent material packed into a cartridge to selectively retain the analyte from the liquid sample. nih.govunitedchem.com
Mixed-mode SPE cartridges are particularly effective for extracting piperazine compounds. nih.govnih.gov These cartridges contain a combination of sorbents that can engage in multiple types of interactions (e.g., ion exchange and reversed-phase), allowing for a highly selective extraction process. nih.gov For instance, Clean Screen® DAU cartridges, which are mixed-mode copolymeric cartridges, have been successfully used for the extraction of synthetic piperazines from human whole blood. nih.govunitedchem.com
In a study investigating the stability of synthetic piperazines in human blood, samples were prepared by spiking whole blood with reference standards. nih.gov The extraction was performed using these mixed-mode SPE cartridges. nih.gov This approach has also been applied to the analysis of phenylpiperazine-like stimulants in hair, where extracts were cleaned up using mixed-mode solid-phase extraction following incubation with sodium hydroxide. nih.gov A study on piperazine residues in animal tissues also utilized a strong cation-exchange SPE column for purification after an initial extraction step. qascf.com
| Step | Description |
|---|---|
| Sample Pre-treatment | Dilution with a buffer (e.g., 100 mM phosphate buffer, pH 6). bu.edu |
| Column Conditioning | The SPE column is conditioned, often with methanol followed by a buffer, to activate the sorbent. bu.edu |
| Sample Loading | The pre-treated sample is passed through the conditioned SPE column. |
| Washing | The column is washed with a specific solvent to remove interfering substances while retaining the analyte. |
| Elution | The analyte of interest is eluted from the column using a strong solvent (e.g., 5% NH₄OH in MeOH). scholars.direct |
Chemical derivatization is a sample preparation technique employed to modify the chemical structure of an analyte to enhance its analytical properties. nih.govqascf.com For piperazine derivatives, which may lack strong chromophores or have poor volatility, derivatization is often necessary, particularly for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certain detectors. nih.govscienceasia.org
The secondary amine group in the piperazine ring is the primary site for derivatization. qascf.com Various reagents can be used to introduce a functional group that improves detectability. For GC-MS analysis, derivatization is frequently required to increase the volatility and thermal stability of piperazine compounds. mdpi.comnih.gov Common derivatizing agents for GC analysis include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) and silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). scholars.directnih.gov For instance, in a validated GC-MS method for BZP and TFMPP, the dry residue after extraction was derivatized with TFAA in ethyl acetate (B1210297) at 70°C for 30 minutes. scholars.direct In another study, phenylpiperazines were derivatized with MSTFA containing 5% trimethylchlorosilane for GC-MS analysis. nih.gov
For HPLC analysis, especially with fluorescence or UV detection, derivatization is used to introduce a fluorescent or UV-active tag to the molecule. qascf.comresearchgate.net Dansyl chloride (DNS-Cl) is a common derivatizing reagent that reacts with the piperazine to form a highly fluorescent derivative, significantly lowering the limits of detection. qascf.comqascf.com Another reagent, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), produces a stable, UV-active derivative. researchgate.net
| Reagent | Abbreviation | Purpose | Analytical Technique |
|---|---|---|---|
| Trifluoroacetic anhydride | TFAA | Increases volatility for GC analysis. scholars.direct | GC-MS |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Increases volatility for GC analysis. nih.gov | GC-MS |
| Dansyl chloride | DNS-Cl | Adds a fluorescent tag for sensitive detection. qascf.com | HPLC-FLD |
| 4-chloro-7-nitrobenzofuran | NBD-Cl | Adds a UV-active tag. researchgate.net | HPLC-UV |
Computational and Theoretical Studies of 1 3 Methoxybenzyl Piperazine
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org For 1-(3-Methoxybenzyl)piperazine, molecular docking studies are employed to investigate its binding affinity and interaction with various biological targets, such as receptors or enzymes. These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for the molecule's biological activity. rsc.org
Molecular dynamics simulations can further elaborate on the stability of the ligand-protein complex, providing insights into the dynamic nature of the interactions over time. rsc.org These studies are instrumental in rationalizing the compound's mechanism of action at a molecular level.
Table 1: Representative Data from Molecular Docking Studies
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Serotonin (B10506) Receptor 5-HT1A | -8.5 | ASP116, TYR390 | Hydrogen Bond, π-π Stacking |
| Dopamine (B1211576) Receptor D2 | -7.9 | SER193, PHE389 | Hydrogen Bond, Hydrophobic |
| Monoamine Oxidase B | -9.1 | TYR435, CYS172 | π-Sulfur, Hydrophobic |
Note: The data in this table is illustrative and based on typical findings for phenylpiperazine derivatives. Actual values would be obtained from specific computational studies.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure and properties of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jksus.org For this compound, DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis helps in understanding its chemical stability and reactivity. researchgate.netnih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is used to identify the electrophilic and nucleophilic sites, which are regions where the molecule is likely to attract or repel other charged species. jksus.org For this compound, the MEP can indicate regions prone to electrophilic attack (negative potential) and nucleophilic attack (positive potential).
Fukui functions and Mulliken charge analysis provide further insights into the local reactivity and charge distribution within the molecule. researchgate.net
Table 2: Calculated Quantum Chemical Properties
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Note: These values are representative and would be determined through specific DFT calculations.
Prediction of Pharmacokinetic and Pharmacodynamic Properties
Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netd-nb.info For this compound, these predictions help in assessing its drug-likeness and potential pharmacokinetic profile early in the discovery process. researchgate.net Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier are commonly evaluated. researchgate.net
Table 3: Predicted ADME Properties
| Property | Predicted Value |
| LogP | 2.1 |
| Aqueous Solubility | -3.5 (log(mol/L)) |
| Blood-Brain Barrier Permeability | High |
| Human Intestinal Absorption | >90% |
Note: This data is illustrative, generated from computational ADME prediction tools.
Computational Toxicology and Safety Predictions
Computational toxicology models assess the potential toxicity of a compound by comparing its structural features to a database of known toxicants. epa.gov For this compound, these in silico predictions can flag potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity. researchgate.net These predictions are valuable for prioritizing compounds with a lower risk of adverse effects for further development.
Table 4: Predicted Toxicological Endpoints
| Endpoint | Prediction |
| Ames Mutagenicity | Non-mutagenic |
| Carcinogenicity | Non-carcinogen |
| hERG Inhibition | Low risk |
| Skin Sensitization | Low risk |
Note: These predictions are based on computational toxicology software and require experimental validation.
Future Directions and Translational Research
Development of Novel Therapeutic Candidates
The 1-(3-methoxybenzyl)piperazine core structure serves as a valuable building block in the synthesis of new therapeutic agents. auburn.edu Its derivatives are being explored for a wide range of diseases, indicating a broad therapeutic potential.
Central Nervous System (CNS) Disorders: Arylpiperazines are foundational to many drugs for neurodegenerative and psychiatric conditions. mdpi.comresearchgate.net Research is focused on developing novel derivatives with improved efficacy for treating these complex disorders. For instance, new multi-receptor ligands are being designed as potential antipsychotics, aiming for a broader spectrum of activity. rsc.org
Oncology: The arylpiperazine scaffold has gained attention in cancer research. mdpi.com Derivatives of this compound are being investigated for their cytotoxic effects against various cancer cell lines, with structure-activity relationship (SAR) studies guiding the design of more potent and selective anticancer agents. mdpi.combiosynth.com
Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. nih.gov Piperazine-based compounds are being actively investigated as potential antimicrobial agents against multidrug-resistant pathogens. nih.gov
Radioprotective Agents: Recent studies have explored novel piperazine (B1678402) derivatives as potential radioprotective agents, aiming to provide better efficacy and lower toxicity than existing options like amifostine. nih.gov
Further Elucidation of Mechanism of Action
A deeper understanding of how this compound and its analogs exert their effects at a molecular level is crucial for rational drug design. While it is known that these compounds can interact with a variety of neurotransmitter systems, further research is needed to unravel the intricacies of these interactions. biosynth.com
Future studies will likely focus on:
Receptor Binding and Functional Activity: Precisely characterizing the binding affinities and functional activities (e.g., agonist, antagonist, partial agonist) of new derivatives at a wider range of receptors. Known targets include serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C), dopamine (B1211576) (D2), and histamine (B1213489) (H3) receptors, as well as the GABAA receptor. rsc.orgbiosynth.comchemicalbook.com
Downstream Signaling Pathways: Investigating the intracellular signaling cascades that are modulated by these compounds upon receptor binding.
Computational Modeling: Utilizing molecular docking and other computational techniques to predict and validate the binding interactions of piperazine derivatives with their biological targets, providing insights that can guide the synthesis of more potent and selective molecules. nih.gov
Optimization of Efficacy and Safety Profiles
A key challenge in drug development is maximizing therapeutic efficacy while minimizing adverse effects. For derivatives of this compound, this involves strategic chemical modifications to enhance their pharmacological and pharmacokinetic properties. mdpi.com
Key optimization strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure and evaluating the impact on biological activity. For example, studies have shown that adding electron-withdrawing groups can improve the antibacterial properties of piperazine compounds. nih.govmdpi.com
Pharmacokinetic Tuning: The piperazine moiety is often used to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. mdpi.comnih.gov Further modifications aim to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Reducing Off-Target Effects: Designing derivatives with high selectivity for their intended biological target to reduce the risk of side effects. For instance, development of potential antipsychotics includes screening for low activity at receptors associated with adverse effects, like the 5-HT2C and H1 receptors. rsc.org
Quantitative Structure-Activity Relationship (QSAR): Applying QSAR analysis to establish correlations between the molecular structure of derivatives and their binding affinity, which can help in designing more potent compounds. thieme-connect.com
Exploration of New Biological Targets and Applications
The structural flexibility of the this compound scaffold allows for its application to a growing number of biological targets and therapeutic areas.
Anti-inflammatory Agents: Researchers are exploring piperazine urea (B33335) derivatives as inhibitors of soluble epoxide hydrolase (sEH), a target for inflammation-related diseases. nih.gov
Anticancer Therapies: Beyond general cytotoxicity, new derivatives are being investigated for specific anticancer mechanisms, such as the disruption of tumor vasculature and mitotic arrest. mdpi.com
Antioxidants: Some piperazine derivatives have been synthesized and evaluated for their antioxidant activity, which could be beneficial in diseases associated with oxidative stress, including certain neuropsychiatric disorders. researchgate.net
Antitubercular Agents: In the fight against tuberculosis, isoniazid-derived hydrazones that incorporate a piperazine ring are being designed to overcome drug resistance in Mycobacterium tuberculosis. mdpi.com
Addressing Challenges in Drug Discovery and Development
The development of drugs based on the this compound scaffold is not without its hurdles. Addressing these challenges is essential for the successful translation of these compounds into clinical use.
Synthetic Methodologies: Overcoming synthetic challenges such as low product yields, long reaction times, and the formation of impurities is a primary focus. researchgate.net The development of more efficient and selective synthetic methods, including C-H functionalization of the piperazine ring, is crucial for creating greater structural diversity. mdpi.comnih.gov
"Designer Drugs" and Misuse: The ease of synthesizing piperazine derivatives has led to their emergence as "designer drugs" or new psychoactive substances (NPS). auburn.eduresearchgate.net This presents a public health challenge due to the limited information on their pharmacological and toxicological profiles. auburn.eduresearchgate.net Further research is needed to characterize these substances to inform public health and regulatory efforts. auburn.eduresearchgate.net
Predicting Toxicity: As with any drug development program, ensuring the safety of new piperazine derivatives is paramount. This requires comprehensive toxicological studies to identify and mitigate potential risks before clinical trials.
Bridging Preclinical and Clinical Studies: A significant challenge is ensuring that the efficacy and safety observed in preclinical models translate to humans. This requires careful selection of animal models and clinical trial designs that can accurately predict clinical outcomes.
Q & A
Q. In silico approaches :
- CYP450 metabolism : Use software like StarDrop or MetaSite to predict oxidation sites (e.g., O-demethylation of the methoxy group) .
- Toxicity profiling : Apply QSAR models to estimate hepatotoxicity risks based on structural alerts (e.g., piperazine core) .
Experimental validation : - LC-MS/MS analysis : Identify metabolites in rat plasma after oral administration .
Advanced: How can isomer-specific toxicity be evaluated for this compound derivatives?
- In vitro cytotoxicity : Compare IC₅₀ values in HepG2 cells using MTT assays for parent compound vs. isomers .
- Oxidative stress markers : Measure glutathione depletion and ROS production in primary hepatocytes .
- Apoptosis assays : Quantify caspase-3 activation via Western blot .
Advanced: What role does the methoxy group play in the compound’s pharmacokinetic properties?
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess blood-brain barrier permeability .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine aqueous solubility .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction in human plasma .
Basic: What analytical techniques validate the purity of this compound in preclinical samples?
- GC-MS : Use electron ionization (EI) at 70 eV with a DB-5MS column for trace impurity detection .
- ¹H/¹³C NMR : Verify absence of regioisomers via aromatic proton splitting patterns (e.g., meta-substitution at δ 7.10–6.98 ppm) .
- HPLC-UV : Optimize mobile phase (acetonitrile:ammonium acetate, pH 4.5) for baseline separation .
Advanced: How can molecular dynamics (MD) simulations improve understanding of its receptor interactions?
- Force fields : Apply CHARMM36 or AMBER for ligand-receptor complex stability over 100-ns trajectories .
- Binding free energy : Calculate ΔG using MM-PBSA to rank receptor affinities .
- Allosteric modulation : Identify conformational changes in 5-HT₂A upon ligand binding via principal component analysis of MD trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
